molecular formula C3H6O9P2 B1220951 Cyclic-2,3-diphosphoglycerate CAS No. 88280-54-0

Cyclic-2,3-diphosphoglycerate

Cat. No. B1220951
CAS RN: 88280-54-0
M. Wt: 248.02 g/mol
InChI Key: PZJOIILIPTVGFU-UWTATZPHSA-N
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Description

Cyclic 2,3-bisphospho-D-glyceric acid is a bisphosphoglyceric acid. It derives from a D-glyceric acid. It is a conjugate base of a cyclic 2,3-bisphospho-D-glycerate(3-).

Scientific Research Applications

Microbial Protection and Whole-Cell Production

Cyclic 2,3-diphosphoglycerate (cDPG) plays a crucial role in protecting microbial cells against extreme conditions like high temperature and osmolarity. A study by De Rose, Finnigan, Harmer, and Littlechild (2021) demonstrated the successful introduction of the biosynthetic pathway for cDPG into the thermophilic bacterium Thermus thermophilus. This enabled the production of cDPG in vivo, suggesting the potential for commercial applications in cosmetics and healthcare (De Rose et al., 2021).

Quantification and Analysis Techniques

Van Alebeek et al. (1992) developed a novel method to quantify intermediates in cDPG metabolism using ion-chromatographic separation. This method provided a faster and more reliable analysis compared to previous techniques, essential for understanding the enzyme conversions involved in cDPG metabolism (Van Alebeek et al., 1992).

Genetic and Enzymatic Studies

Matussek et al. (1998) focused on the genetic and enzymatic aspects of cDPG synthesis. They purified and characterized the enzyme cyclic 2,3-diphosphoglycerate synthetase (cDPGS) from Methanothermus fervidus, providing insights into the enzyme's role in hyperthermophilic methanogens (Matussek et al., 1998).

Metabolic and Physiological Role

Gorkovenko and Roberts (1993) explored cDPG as a component in an unusual branch of gluconeogenesis in Methanobacterium thermoautotrophicum. Their research indicated rapid interconversion of cDPG with other metabolites, demonstrating its significant role in cellular metabolism (Gorkovenko & Roberts, 1993).

Enzymatic Degradation

Sastry et al. (1992) discovered that 2,3-diphosphoglycerate (2,3-DPG) is a product of enzymatic degradation of cDPG in Methanobacterium thermoautotrophicum. This finding was crucial in understanding the role of cDPG in temperature regulation and energy metabolism in methanogens (Sastry et al., 1992).

Synthetase Reaction Characterization

Alebeek et al. (1994) characterized the synthetase reaction in cDPG metabolism, focusing on the enzyme's activity and its response to environmental conditions. This study provided deeper insights into the enzyme's kinetics and its regulatory mechanisms (Alebeek et al., 1994).

properties

CAS RN

88280-54-0

Product Name

Cyclic-2,3-diphosphoglycerate

Molecular Formula

C3H6O9P2

Molecular Weight

248.02 g/mol

IUPAC Name

(6R)-2,4-dihydroxy-2,4-dioxo-1,3,5,2λ5,4λ5-trioxadiphosphepane-6-carboxylic acid

InChI

InChI=1S/C3H6O9P2/c4-3(5)2-1-10-13(6,7)12-14(8,9)11-2/h2H,1H2,(H,4,5)(H,6,7)(H,8,9)/t2-/m1/s1

InChI Key

PZJOIILIPTVGFU-UWTATZPHSA-N

Isomeric SMILES

C1[C@@H](OP(=O)(OP(=O)(O1)O)O)C(=O)O

SMILES

C1C(OP(=O)(OP(=O)(O1)O)O)C(=O)O

Canonical SMILES

C1C(OP(=O)(OP(=O)(O1)O)O)C(=O)O

Other CAS RN

88280-54-0

synonyms

2,3-CPP
2,3-cyclopyrophosphoglycerate
cycl DPG
cyclic-2,3-diphosphoglycerate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclic-2,3-diphosphoglycerate
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Reactant of Route 6
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